molecular formula C4H6N2O2S2 B2607895 2-Methyl-1,3-thiazole-4-sulfonamide CAS No. 1849210-80-5

2-Methyl-1,3-thiazole-4-sulfonamide

Cat. No.: B2607895
CAS No.: 1849210-80-5
M. Wt: 178.22
InChI Key: FJYJUFUPGOFJGV-UHFFFAOYSA-N
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Description

“2-Methyl-1,3-thiazole-4-sulfonamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is a key component of vitamin B1 (thiamine) and is used in the synthesis of various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, often involves the use of 2-aminothiazoles as a starting material . These compounds are then subjected to various chemical reactions to create a diverse range of heterocyclic analogues . The synthesized compounds are typically characterized using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton, which is between 7.27 and 8.77 ppm, and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and a specific gravity of 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties

2-Methyl-1,3-thiazole-4-sulfonamide derivatives have been explored for their unique chemical properties and potential applications in scientific research. The preparation and properties of related compounds, such as 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, have shown that these molecules can react with amines to build sulfonamides. These reactions are efficient for undergoing nucleophilic substitution reactions, demonstrating the regioselective synthesis potential of trisubstituted 1,3-thiazoles, depending strongly on the nature of nucleophiles used (Turov, Vinogradova, & Brovarets, 2014).

Biological Activities

Sulfonamide derivatives, including those containing a 2-amino-1,3-thiazole fragment, have been synthesized and evaluated for their antibacterial activity. Novel sulfonamides were synthesized under solvent-free conditions and assessed against S. aureus and E. coli, showing significant antibacterial activity. These findings highlight the potential of this compound derivatives in antimicrobial applications (Rafiee Pour et al., 2019).

Anticonvulsant and Antitumor Applications

Research on heterocyclic compounds containing a sulfonamide thiazole moiety has led to the synthesis of derivatives with evaluated anticonvulsant activity. Among the synthesized compounds, some showed protection against picrotoxin-induced convulsion, highlighting the potential of these molecules as anticonvulsant agents. This indicates a broader therapeutic application spectrum for this compound derivatives (Farag et al., 2012).

Drug Development and Molecular Docking

The development of novel sulfonamides, including those with thiazole and thiadiazole structures incorporating the sulfonamide group, has been pursued for their antimicrobial, anticancer, and dihydrofolate reductase (DHFR) inhibition potency. Molecular docking studies and structure-activity relationship (SAR) analysis have provided insights into their potential as drug candidates, supporting the scientific interest in this compound derivatives in drug development processes (Riyadh et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl-1,3-thiazole-4-carboximidamide hydrochloride”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

In the field of medicinal chemistry, there is ongoing research into the design and development of different thiazole derivatives due to their diverse therapeutic roles . Green chemistry approaches, which aim to minimize the environmental impact of chemical synthesis, are also being explored for the synthesis of thiazole derivatives .

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-1,3-thiazole-4-sulfonamide Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of This compound It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of This compound The compound’s solubility in water, alcohol, and ether may influence its bioavailability.

Result of Action

The specific molecular and cellular effects of This compound Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The compound’s solubility in water, alcohol, and ether may suggest that its action could be influenced by the solvent environment.

Properties

IUPAC Name

2-methyl-1,3-thiazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S2/c1-3-6-4(2-9-3)10(5,7)8/h2H,1H3,(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYJUFUPGOFJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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